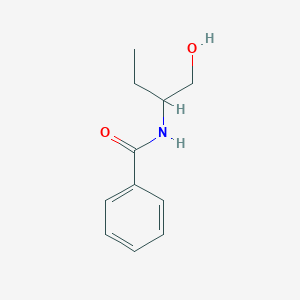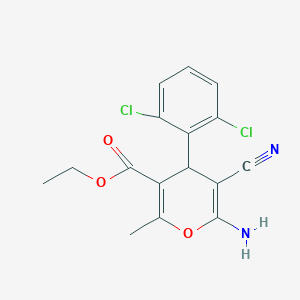![molecular formula C20H12F10N2O2S2 B11991604 N-{3-[(heptafluoropropyl)sulfanyl]phenyl}-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B11991604.png)
N-{3-[(heptafluoropropyl)sulfanyl]phenyl}-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)SULFANYL]PHENYL}-2-[3-OXO-6-(TRIFLUOROMETHYL)-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-2-YL]ACETAMIDE is a synthetic organic compound characterized by its complex structure, which includes heptafluoropropyl and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)SULFANYL]PHENYL}-2-[3-OXO-6-(TRIFLUOROMETHYL)-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-2-YL]ACETAMIDE typically involves multi-step organic synthesis
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-{3-[(1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)SULFANYL]PHENYL}-2-[3-OXO-6-(TRIFLUOROMETHYL)-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-2-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of amines or alcohols.
Substitution: Halogenation or nitration reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its fluorinated groups could enhance its stability and bioavailability, making it a candidate for drug development.
Medicine
In medicine, N-{3-[(1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)SULFANYL]PHENYL}-2-[3-OXO-6-(TRIFLUOROMETHYL)-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-2-YL]ACETAMIDE might be explored for its therapeutic potential, particularly in areas such as anti-inflammatory or anticancer treatments.
Industry
Industrially, the compound could be used in the development of advanced materials, such as coatings or polymers, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-{3-[(1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)SULFANYL]PHENYL}-2-[3-OXO-6-(TRIFLUOROMETHYL)-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-2-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound’s fluorinated groups may enhance its binding affinity to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets would depend on the specific application being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other fluorinated benzothiazine derivatives and sulfonamide-containing molecules. These compounds share structural features and may exhibit comparable chemical and biological properties.
Uniqueness
What sets N-{3-[(1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)SULFANYL]PHENYL}-2-[3-OXO-6-(TRIFLUOROMETHYL)-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-2-YL]ACETAMIDE apart is its specific combination of fluorinated groups and benzothiazine core, which may confer unique reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C20H12F10N2O2S2 |
|---|---|
Poids moléculaire |
566.4 g/mol |
Nom IUPAC |
N-[3-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide |
InChI |
InChI=1S/C20H12F10N2O2S2/c21-17(22,23)9-4-5-13-12(6-9)32-16(34)14(35-13)8-15(33)31-10-2-1-3-11(7-10)36-20(29,30)18(24,25)19(26,27)28/h1-7,14H,8H2,(H,31,33)(H,32,34) |
Clé InChI |
UZDGEIMBCKRECJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)SC(C(C(F)(F)F)(F)F)(F)F)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-dichloro-N-[(E)-(4-nitrophenyl)methylidene]aniline](/img/structure/B11991527.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11991539.png)
![2-methyl-N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]propanamide](/img/structure/B11991541.png)

![N'-[(E)-(4-bromophenyl)methylidene]-3-tert-butyl-1-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11991549.png)

![3-(4-chlorophenyl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11991566.png)
![2,4-Dichloro-6-[7,9-dichloro-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11991569.png)

![2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11991582.png)
![N-{(2Z,4E)-1-[(4-methoxyphenyl)amino]-1-oxo-5-phenylpenta-2,4-dien-2-yl}benzamide](/img/structure/B11991585.png)



